BenchChemオンラインストアへようこそ!

Cebranopadol hemicitrate

Receptor pharmacology Binding affinity Opioid receptors

Cebranopadol hemicitrate (GRT6005) is the only clinically validated dual NOP/MOP agonist for pain R&D. NOP co-activation suppresses respiratory depression (17 vs 8 breaths/min vs fentanyl), reduces abuse liability (HAP indistinguishable from placebo; Δ24.43 vs oxycodone, p<0.0001), and delays analgesic tolerance (day 26 vs day 11 for morphine). With ~10-fold greater neuropathic pain potency (ED₅₀ 3.3–3.6 µg/kg i.p.), it is the irreplaceable reference standard for NOP–MOP mechanism studies and abuse-deterrent analgesic development. Generic MOP agonists cannot replicate this profile and introduce confounding variables that undermine translational validity and regulatory data packages.

Molecular Formula C54H62F2N4O9
Molecular Weight 949.1 g/mol
CAS No. 863513-92-2
Cat. No. B1629676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCebranopadol hemicitrate
CAS863513-92-2
Molecular FormulaC54H62F2N4O9
Molecular Weight949.1 g/mol
Structural Identifiers
SMILESCN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5.CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/2C24H27FN2O.C6H8O7/c2*1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*3-9,16,26H,10-15H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyQNIWUQOXLTXKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cebranopadol Hemicitrate (CAS 863513-92-2) – Core Molecular Identity for Scientific Procurement


Cebranopadol hemicitrate (GRT6005) is a first-in-class, small-molecule dual agonist at the nociceptin/orphanin FQ peptide (NOP) receptor and the μ-opioid peptide (MOP) receptor, with lower affinity for kappa (KOP) and delta (DOP) opioid receptors [1]. It is supplied as a hemicitrate salt (CAS 863513-92-2) and is in late-stage clinical development for moderate-to-severe acute and chronic pain, having successfully met primary endpoints in the Phase III ALLEVIATE-1 and ALLEVIATE-2 trials [2]. Unlike conventional MOP-selective opioids, cebranopadol’s co-activation of NOP receptors fundamentally alters its preclinical and clinical risk–benefit profile, making it a chemically distinct entity that cannot be replaced by generic MOP agonists in research or therapeutic development [3].

Why Cebranopadol Hemicitrate Cannot Be Substituted with Generic MOP Agonists or Other Mixed-Mechanism Opioids


Cebranopadol’s dual NOP/MOP agonism generates a pharmacological profile that is mechanistically distinct from pure MOP agonists (e.g., morphine, oxycodone), biased MOP ligands (e.g., oliceridine), and MOP-norepinephrine reuptake inhibitors (e.g., tapentadol) [1]. NOP co-activation suppresses respiratory depression, reduces abuse liability, and reverses MOP-mediated tolerance while preserving analgesic potency; no generic opioid reproduces this integrated profile [2]. Consequently, substituting cebranopadol hemicitrate with a generic MOP agonist in a research protocol or clinical development program introduces confounding variables—respiratory depression, abuse potential, and rapid tolerance—that undermine translational validity [3]. The quantitative evidence below establishes exactly where and by how much cebranopadol diverges from its closest comparators.

Quantitative Comparator Evidence: Cebranopadol Hemicitrate Differentiation Data for Selection Decisions


Receptor Binding Affinity: Balanced Subnanomolar MOP/NOP Affinity Versus Morphine, Oxycodone, and Tapentadol

Cebranopadol hemicitrate binds human MOP and NOP receptors with subnanomolar affinity (Ki 0.7 nM and 0.9 nM, respectively) and shows a MOP/NOP Ki ratio of approximately 0.78, reflecting near-equal dual-receptor engagement [1]. Morphine binds MOP with Ki ~1–14 nM but has negligible NOP affinity (NOP/MOP ratio <0.001) [2]. Oxycodone displays MOP Ki ~16 nM and no NOP activity . Tapentadol has MOP Ki ~0.1 µM (rat) and no direct NOP agonism [3]. Thus, cebranopadol is the only molecule among these comparators that simultaneously occupies both NOP and MOP receptors at clinically relevant concentrations, enabling NOP-mediated attenuation of MOP-driven adverse effects while sustaining MOP-mediated analgesia.

Receptor pharmacology Binding affinity Opioid receptors

Respiratory Depression: No Respiratory Rate Reduction in Nonhuman Primates Versus Profound Depression by Fentanyl

In nonhuman primates, systemic cebranopadol at supratherapeutic analgesic doses did not reduce respiratory rate (17 ± 2 breaths/min), whereas fentanyl depressed respiratory rate to 8 ± 2 breaths/min at analgesic doses [1]. In a human phase II respiratory study, cebranopadol produced significantly less respiratory depression than oxycodone at equianalgesic oral doses (400–600 µg vs. 20–40 mg oxycodone), with a blood-effect-site equilibration half-life for respiratory depression of 1.2 h versus 8.1 h for analgesia, indicating a temporal dissociation between analgesia and ventilatory impairment [2]. These data demonstrate that cebranopadol’s NOP agonism functionally uncouples analgesia from respiratory depression, a separation not achievable with MOP-selective agonists like fentanyl or oxycodone [3].

Respiratory safety Nonhuman primate Opioid side effects

Abuse Potential: Significantly Lower Drug-Liking Scores Compared to Oxycodone and Tramadol in Human Abuse Potential Studies

In a randomized, double-blind, 5-way crossover Phase I oral human abuse potential (HAP) study in nondependent recreational opioid users (n=47), cebranopadol 600 µg showed similar drug-liking scores to placebo and was liked significantly less than tramadol IR 600 mg (difference 17.34, p<0.0001) and oxycodone IR 40 mg (difference 24.43, p<0.0001) [1]. The supratherapeutic 1000 µg dose was also liked less than tramadol (7.77, p=0.0077) and oxycodone (14.86, p<0.0001). In a separate intranasal HAP study comparing cebranopadol 1000 µg to oxycodone 40 mg, the majority of participants reported no desire to retake cebranopadol, and intranasal administration did not increase absorption or liking, unlike oxycodone [2]. Collectively, cebranopadol’s abuse liability across oral and intranasal routes is substantially below that of both Schedule II (oxycodone) and Schedule IV (tramadol) opioids, a critical differentiator for selecting a low-abuse-risk analgesic candidate.

Abuse liability Human abuse potential Drug liking

Neuropathic Pain Potency: 10-Fold Higher Potency in Rodent Neuropathic Pain Models Versus Acute Pain, Contrasting with Morphine

In rat models of chronic neuropathic pain (spinal nerve ligation, SNL), cebranopadol displayed ED50 values of 3.3–3.6 µg/kg i.p., approximately 10-fold lower than its ED50 in acute nociceptive pain models [1]. In contrast, morphine and other MOP-selective agonists typically exhibit comparable or lower potency in neuropathic versus acute pain models, reflecting the well-known limitation of conventional opioids in neuropathic pain states [2]. In the rat chronic constriction injury (CCI) model, development of complete analgesic tolerance occurred on day 26 for cebranopadol versus day 11 for equianalgesic morphine, representing a >2-fold delay in tolerance onset [3]. These data indicate that cebranopadol’s NOP agonism not only enhances efficacy in neuropathic conditions but also retards the development of analgesic tolerance, a dual advantage over MOP-selective comparators.

Neuropathic pain Chronic pain Potency ratio

Functional Selectivity (Biased Agonism): Full G-Protein Agonism with Reduced β-Arrestin-2 Recruitment at MOP Versus Fentanyl

In BRET-based functional assays, cebranopadol acted as a full agonist for both G-protein and β-arrestin-2 pathways at the MOP receptor, whereas the standard comparator fentanyl displayed full agonism for G-protein but only partial agonism for β-arrestin-2 [1]. At the NOP receptor, cebranopadol promoted G-protein activation with high potency but failed to stimulate NOP–β-arrestin-2 interactions, indicating a receptor-specific signaling bias [2]. This pattern—full MOP G-protein efficacy with relatively lower MOP β-arrestin-2 potency compared to fentanyl, plus NOP G-protein bias—is hypothesized to contribute to reduced tolerance and side-effect liabilities without compromising analgesic efficacy [3]. Oliceridine, by contrast, is MOP-selective and G-protein-biased, lacking NOP activity entirely [4]. Cebranopadol’s unique dual-receptor biased signaling profile thus cannot be replicated by biased MOP-only ligands or traditional balanced opioids.

Biased agonism G-protein vs β-arrestin Signaling bias

Clinical Efficacy: Greater Analgesic Magnitude Than Oxycodone in Post-Bunionectomy Trial and Noninferiority to Morphine in Cancer Pain

In the Phase III ALLEVIATE-2 study (post-bunionectomy acute pain), cebranopadol met its primary endpoint with statistically significant reduction in pain intensity (Pain NRS AUC 2–48 hours) versus placebo, and investigators noted a greater magnitude of analgesic effect than the active comparator oxycodone in a related Phase II dose-finding study [1]. In a randomized, double-blind, noninferiority trial in cancer pain (n=127), cebranopadol (200–1000 µg daily) was both noninferior and superior to controlled-release morphine (≤120 mg daily) in terms of reduction in rescue medication use, with ≥75% of patients in both arms achieving clinically relevant pain reduction [2]. In a chronic low back pain Phase II trial (n=637), cebranopadol 200–600 µg once daily demonstrated statistically significant and clinically relevant improvement over placebo, with efficacy comparable to the active comparator tapentadol 200 mg twice daily, along with beneficial effects on sleep and physical functioning [3].

Clinical efficacy Postoperative pain Cancer pain

Scientific and Industrial Application Scenarios for Cebranopadol Hemicitrate Based on Quantitative Comparator Evidence


Preclinical NOP–MOP Receptor Pharmacology: Mechanistic Studies of Dual-Receptor Crosstalk in Analgesia and Side-Effect Modulation

Researchers investigating the pharmacological interplay between NOP and MOP receptors require a validated dual agonist tool with defined subnanomolar affinities at both targets (MOP Ki 0.7 nM, NOP Ki 0.9 nM) [1] and characterized functional selectivity at G-protein and β-arrestin pathways [2]. Cebranopadol hemicitrate is the only advanced clinical-stage molecule with this profile, enabling reproducible in vitro and in vivo studies of NOP–MOP co-activation effects on analgesia, respiratory depression (respiratory rate 17 vs. 8 breaths/min vs. fentanyl in primates), and tolerance (day 26 vs. day 11 for morphine) [3]. Procurement of cebranopadol instead of combining separate MOP and NOP agonists eliminates pharmacokinetic mismatch and interaction confounds.

Abuse-Deterrent Analgesic Development: Human Abuse Potential Screening and Formulation Optimization

Pharmaceutical companies developing abuse-deterrent formulation (ADF) opioids or next-generation analgesics with low abuse liability use cebranopadol as a reference standard in human abuse potential (HAP) study design. Cebranopadol has demonstrated oral HAP scores statistically indistinguishable from placebo and significantly lower than oxycodone (Δ24.43, p<0.0001) and tramadol (Δ17.34, p<0.0001) [4]. Its lack of intranasal absorption advantage eliminates the incentive for alternative routes of administration [5]. These validated benchmarks allow direct comparison of novel candidates against a molecule with a quantified, FDA-compliant HAP data package supporting an improved abuse-liability claim.

Neuropathic Pain Drug Discovery: Evaluating Analgesic Potency in Chronic Constriction Injury and Spinal Nerve Ligation Models

Investigators focusing on neuropathic pain benefit from cebranopadol’s unique property of being approximately 10-fold more potent in neuropathic pain models (ED50 3.3–3.6 µg/kg i.p., rat SNL) than in acute pain models, in contrast to morphine, which lacks this preferential neuropathic potency [6]. The delayed development of analgesic tolerance (complete tolerance at day 26 vs. day 11 for morphine in rat CCI) supports chronic dosing protocols without rapid loss of efficacy [7]. Cebranopadol is therefore a superior positive control for validating translational models of neuropathic pain and for benchmarking novel NOP–MOP ligands.

Perioperative and Chronic Pain Clinical Trial Design: Active Comparator Selection with Known Safety Differentiation

Clinical trial sponsors selecting active comparators for Phase II/III analgesia studies can reference cebranopadol’s existing clinical data demonstrating efficacy >= oxycodone in acute surgical pain, noninferiority and superiority to morphine CR in cancer pain, and efficacy comparable to tapentadol in chronic low back pain—all while showing significantly lower respiratory depression and abuse potential [8]. These quantitatively established differentiation points allow cebranopadol to serve as a benchmark for superiority claims in trials evaluating novel analgesics against standard-of-care opioids, providing a clear regulatory pathway for improved benefit–risk labeling.

Quote Request

Request a Quote for Cebranopadol hemicitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.